molecular formula C10H12ClNO3 B8734657 5-Chloro-6-((tetrahydro-2H-pyran-4-YL)oxy)pyridin-3-OL

5-Chloro-6-((tetrahydro-2H-pyran-4-YL)oxy)pyridin-3-OL

Cat. No. B8734657
M. Wt: 229.66 g/mol
InChI Key: TXOZSNKTBJPFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592629B2

Procedure details

3-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (Preparation 25, 1.40 g, 6.55 mmol) and bis(pinacolato)diboron (6.65 g, 13.11 mmol) were dissolved in heptane (30 mL) and degassed five times with nitrogen. Di-tert-butyldipyridyl (0.017 mg, 0.066 mmol) was added, followed by (1,5-cyclooctadiene)(methoxy)lridium(I) dimer (0.022 mg, 0.033 mmol). The mixture was again degassed five times with nitrogen and stirred at room temperature for 18 hours. The reaction was quenched by slow addition of methanol (50 mL) and concentrated in vacuo to afford a red/orange oil, which was purified by silica gel chromatography eluting with 66% EtOAc in heptane to afford an impure product. The obtained crude product was dissolved in and a 1:1 mixture of acetic acid:water (30 mL) was added and cooled to 5° C. (ice bath). Peracetic acid was slowly added over 2 minutes. The reaction was stirred at 5° C. for 30 minutes, then a 1 M aqueous solution of sodium thiosulfate was added. The reaction was allowed to slowly warm to room temperature over 30 minutes, diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organics were then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford a yellow oil, which was purified by silica gel chromatography eluting with EtOAc to afford an off-white solid. The solid was triturated in heptane to afford the title compound as a white solid (0.483 g, 43%):
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
6.65 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
(1,5-cyclooctadiene)(methoxy)lridium(I)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
43%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:8][CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:16]1.C(OO)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>CCCCCCC.O.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([OH:16])[CH:5]=[N:4][C:3]=1[O:8][CH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)OC1CCOCC1
Name
Quantity
6.65 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
(1,5-cyclooctadiene)(methoxy)lridium(I)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed five times with nitrogen
ADDITION
Type
ADDITION
Details
Di-tert-butyldipyridyl (0.017 mg, 0.066 mmol) was added
CUSTOM
Type
CUSTOM
Details
The mixture was again degassed five times with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition of methanol (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a red/orange oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 66% EtOAc in heptane
CUSTOM
Type
CUSTOM
Details
to afford an impure product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in and
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. (ice bath)
STIRRING
Type
STIRRING
Details
The reaction was stirred at 5° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with EtOAc
CUSTOM
Type
CUSTOM
Details
to afford an off-white solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1OC1CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.483 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.